molecular formula C19H18N6O2 B2619203 1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-32-5

1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2619203
CAS No.: 892775-32-5
M. Wt: 362.393
InChI Key: GSQLKYWRXLCITI-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Biological Activity

The compound 1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activity of this compound based on recent research findings.

Biological Activity Overview

The biological activity of the compound is primarily attributed to the triazole and oxadiazole rings. Here are some key activities:

Antimicrobial Activity

Studies have shown that compounds containing oxadiazole and triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been reported to inhibit fungal growth effectively.
  • Oxadiazole derivatives demonstrate potent activity against various bacterial strains.

In a comparative study, the compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Antitumor Activity

Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The compound has been tested in vitro against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.7
A549 (Lung Cancer)10.5

These results suggest that the compound may inhibit cell proliferation through mechanisms involving caspase activation and modulation of apoptotic pathways .

Immunomodulatory Effects

The compound has shown potential in modulating immune responses. For example:

  • It inhibited TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), suggesting an anti-inflammatory effect.
  • In vivo studies demonstrated that it could enhance the proliferation of CD4+ T cells while suppressing excessive immune responses in models of autoimmune diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their immunosuppressive activities. The findings indicated that these compounds could significantly reduce inflammatory responses in murine models .
  • Molecular Docking Studies : Computational studies have illustrated the binding interactions of triazole derivatives with target proteins involved in cancer pathways. The results showed favorable binding affinities, supporting further investigation into their therapeutic potential .
  • Synthesis and Evaluation : A recent review highlighted various synthetic routes for developing oxadiazole-containing compounds, emphasizing their biological activities across different therapeutic areas .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-26-15-7-5-4-6-14(15)25-17(20)16(22-24-25)19-21-18(23-27-19)13-10-8-12(2)9-11-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLKYWRXLCITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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